Bis(2-methoxyethyl) carbonate

Übersicht

Beschreibung

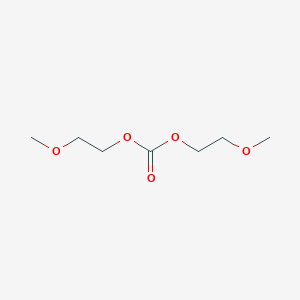

Bis(2-methoxyethyl) carbonate: is an organic compound with the molecular formula C7H14O5. It is a linear carbonate ester, often used in various industrial and scientific applications due to its unique chemical properties. This compound is particularly noted for its high flash point and stability, making it a valuable component in the formulation of nonflammable electrolytes for lithium-ion batteries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl) carbonate can be synthesized through the oxidative carbonylation of 2-methoxyethanol. This process typically involves the use of selenium (Se) and 4-(dimethylamino)pyridine (DMAP) as catalysts. The reaction is carried out under mild conditions, usually at 50°C, with a substrate-to-catalyst ratio of 100:1 or 50:1 .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-phosgene processes. These methods are preferred due to their cost-effectiveness and safety compared to traditional phosgene-based processes. The oxidative carbonylation method using copper halide-based catalysts is one such example, although it has limitations such as reactor corrosion and low yield .

Analyse Chemischer Reaktionen

Oxidative Carbonylation

This method involves reacting 2-methoxyethanol with carbon monoxide (CO) under catalytic conditions:

-

Catalysts : Selenium (Se) and 4-(dimethylamino)pyridine (DMAP)

-

Conditions : 50°C, 20 bar CO₂ pressure

-

Yield : 60.9% with a turnover frequency (TOF) of 1,240 h⁻¹ .

-

Mechanism : DMAP acts as a nucleophile and hydrogen bond acceptor, enhancing alcohol reactivity. Se facilitates CO insertion into the O–H bond .

Transesterification

BMEC can also be produced via transesterification of dimethyl carbonate (DMC) with 2-methoxyethanol:

-

Catalyst : Magnesium oxide (MgO)

-

Conditions : 150°C, Dean-Stark apparatus for methanol removal

Table 1: Comparison of BMEC Synthesis Methods

| Method | Catalysts | Temperature | Yield | Key Advantage |

|---|---|---|---|---|

| Oxidative Carbonylation | Se/DMAP | 50°C | 60.9% | High TOF under mild conditions |

| Transesterification | MgO | 150°C | 43.2% | Phosgene-free, scalable |

Decomposition Reactions

BMEC derivatives undergo acid-catalyzed decomposition in aqueous solutions:

-

Rate Law :

-

Broensted Coefficient (βlg\beta_{\text{lg}}βlg) : -1.1 to -1.3, indicating late transition states .

-

Solvent Kinetic Isotope Effect : , supporting concerted general acid catalysis .

Table 2: Decomposition Kinetics of BMEC Derivatives

| Substrate | Isotope Effect | Dominant Pathway | |

|---|---|---|---|

| Methoxyethyl xanthate | -1.3 | 2.12 | General acid catalysis |

| Methoxyethyl monothiocarbonate | -1.1 | 1.91 | Specific acid catalysis |

Role in Lithium-Ion Battery Electrolytes

BMEC’s high flash point (121°C vs. 31°C for diethyl carbonate) and solvation ability make it a nonflammable electrolyte:

-

Conductivity : Retains >92% ionic conductivity of conventional electrolytes while reducing fire hazards .

-

Mechanism : Weak solvation with lithium salts due to electron-withdrawing carbonate and electron-donating ether groups .

Participation in Oxidative Coupling

BMEC derivatives are intermediates in synthesizing azo compounds:

-

Reaction : Oxidation of 1,2-hydrazinediacid-1,2-bis(2-methoxyethyl) ester with N-bromosuccinimide (NBS).

-

Conditions : 0–30°C, dichloromethane/triethylamine, 2–16 hours .

Table 3: Oxidation to Bis-2-Methoxyethyl Azo Dicarboxylic Acid Ester

| Parameter | Details |

|---|---|

| Molar Ratio (ester:NBS:base) | 1:1–1.2:1–1.2 |

| Solvent | Dichloromethane, toluene, or xylene |

| Key Step | Hot filtration with acetone-petroleum ether |

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Lithium-Ion Batteries

BMEC has emerged as a crucial component in the formulation of nonflammable electrolytes for lithium-ion batteries (LIBs). Its unique properties enhance safety without compromising battery performance:

- Thermal Stability : BMEC exhibits a flash point approximately 90 °C higher than conventional carbonate solvents, which significantly reduces fire hazards associated with LIBs .

- Performance : Studies show that BMEC-based electrolytes enable long-lasting cycling of electrodes over 500 cycles while effectively mitigating heat and gas release during thermal or mechanical abuse .

- Hybridization : The molecular structure of BMEC allows for the hybridization of carbonate and ether functionalities, improving oxidative/reductive stability and solvation ability, which are critical for high-energy-density batteries .

Chemical Solvent and Reagent

In organic chemistry, BMEC serves as a versatile solvent and reagent:

- Solvent Properties : It is used in various chemical reactions due to its ability to dissolve a wide range of organic compounds while maintaining low toxicity levels.

- Synthesis Aid : BMEC can facilitate the synthesis of other organic compounds through nucleophilic substitution reactions, acting as both a nucleophile and a hydrogen bond acceptor.

Potential Medicinal Applications

While not widely used directly in medicinal chemistry, BMEC's derivatives are being explored for potential pharmaceutical applications. Its low toxicity profile makes it a candidate for further research in drug formulation and delivery systems.

Case Study 1: Lithium-Ion Battery Performance

A study conducted on BMEC-based electrolytes demonstrated their effectiveness in enhancing the safety and performance of lithium-ion batteries. The research highlighted that BMEC could sustain battery performance over extended cycles while preventing thermal runaway during extreme conditions .

Case Study 2: Chemical Synthesis Applications

Research involving the use of BMEC as a solvent revealed its effectiveness in facilitating various organic reactions, showcasing its versatility in chemical synthesis. The compound's ability to act as both a nucleophile and hydrogen bond acceptor was instrumental in achieving successful reaction outcomes .

Wirkmechanismus

The mechanism by which bis(2-methoxyethyl) carbonate exerts its effects involves its role as a nucleophile and hydrogen bond acceptor. In oxidative carbonylation reactions, DMAP acts as both a nucleophile and a hydrogen bond acceptor, enhancing the nucleophilicity of alcohols and promoting the formation of this compound . This dual functionality is responsible for the compound’s remarkable productivity in these reactions.

Vergleich Mit ähnlichen Verbindungen

Dimethyl Carbonate: Another dialkyl carbonate, often used as a solvent and reagent in organic synthesis.

Diethyl Carbonate: Similar to dimethyl carbonate but with slightly different physical properties and reactivity.

Ethylene Carbonate: A cyclic carbonate used in the production of polymers and as a solvent in lithium-ion batteries.

Uniqueness: Bis(2-methoxyethyl) carbonate stands out due to its high flash point and stability, making it particularly suitable for use in nonflammable electrolytes for lithium-ion batteries. Its ability to act as both a nucleophile and hydrogen bond acceptor also sets it apart from other similar compounds .

Biologische Aktivität

Bis(2-methoxyethyl) carbonate (BMEC) is an organic compound with the molecular formula CHO. It is primarily recognized for its applications in lithium-ion batteries as a nonflammable electrolyte due to its high flash point and stability. This article delves into the biological activity of BMEC, exploring its chemical properties, mechanisms of action, and relevant case studies.

BMEC is synthesized through the oxidative carbonylation of 2-methoxyethanol, often utilizing selenium and 4-(dimethylamino)pyridine (DMAP) as catalysts. The reaction occurs under mild conditions (approximately 50°C), and it can also be produced via transesterification methods that are more environmentally friendly compared to traditional phosgene-based processes .

Biological Applications

1. Nonflammable Electrolytes:

BMEC's primary biological relevance lies in its use as a nonflammable electrolyte in lithium-ion batteries. Its flash point of 121°C significantly exceeds that of conventional electrolytes, making it safer for use in various applications, including electric vehicles and energy storage systems . The compound's ability to enhance ionic conductivity while reducing fire hazards has been a focal point in recent research.

2. Toxicity and Safety:

Research indicates that BMEC exhibits low toxicity, making it suitable for biological studies. Its stability allows it to be used in environments where other solvents may pose safety risks. The compound has been evaluated for potential health hazards, and safety protocols have been established for its handling in laboratory settings .

The mechanism by which BMEC exerts its effects involves its role as a nucleophile and hydrogen bond acceptor in chemical reactions. This dual functionality enhances its reactivity and stability, particularly in oxidative carbonylation reactions where it participates actively . The unique electron distribution within the molecule allows it to maintain oxidative and reductive stability, which is crucial for its performance in battery applications .

Comparative Analysis

To understand BMEC's uniqueness, it is essential to compare it with similar compounds:

| Compound | Flash Point (°C) | Ionic Conductivity | Key Applications |

|---|---|---|---|

| This compound (BMEC) | 121 | High | Nonflammable electrolytes |

| Dimethyl Carbonate | 36 | Moderate | Solvent in organic synthesis |

| Diethyl Carbonate | 35 | Moderate | Solvent and reagent |

| Ethylene Carbonate | 36 | High | Polymer production |

BMEC stands out due to its significantly higher flash point compared to traditional carbonates, making it particularly suitable for safer battery applications .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of BMEC in enhancing battery performance while mitigating fire hazards:

- Study on Electrolyte Performance: A study demonstrated that BMEC maintains over 92% of the original rate capability of conventional electrolytes while significantly reducing flammability risks. This was achieved by optimizing intermolecular interactions within the electrolyte solution .

- Thermal Stability Tests: In tests simulating thermal abuse conditions (such as nail penetration), BMEC effectively prevented thermal explosions that could occur with traditional electrolytes. This underscores its potential for use in high-performance battery systems where safety is paramount .

Eigenschaften

IUPAC Name |

bis(2-methoxyethyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-9-3-5-11-7(8)12-6-4-10-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLGQBDVSTWGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978172 | |

| Record name | Bis(2-methoxyethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-84-6 | |

| Record name | Ethanol, 2-methoxy-, carbonate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methoxyethyl) carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-methoxyethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyethyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.